Sodium hexanoate-D11

Overview

Description

Sodium hexanoate-D11 is a useful research compound. Its molecular formula is C6H11NaO2 and its molecular weight is 149.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium hexanoate-D11, a deuterated form of sodium hexanoate, has garnered attention in various biological studies due to its unique properties and potential applications. This article delves into its biological activity, supported by empirical data, case studies, and comprehensive research findings.

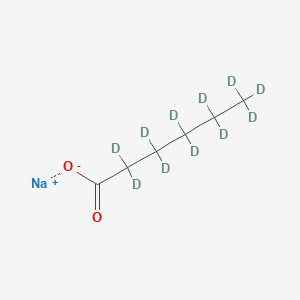

This compound is a sodium salt of hexanoic acid where the hydrogen atoms in the hexanoic acid chain are replaced with deuterium isotopes. This modification allows for enhanced tracking in metabolic studies and provides insights into fatty acid metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C6H11O2NaD11 |

| Molecular Weight | 144.23 g/mol |

| Deuterium Content | 98 atom % D |

| Purity | Min 98% Chemical Purity |

Metabolic Pathways

This compound has been studied for its role in various metabolic pathways. Research indicates that it can influence the synthesis of short-chain fatty acids (SCFAs) and their derivatives. In particular, its incorporation into lipid metabolism pathways has been observed in cyanobacteria and E. coli cultures.

Key Findings:

- Incorporation in Cyanobacteria : Supplementation with this compound led to significant labeling of phospholipids and other metabolites, indicating its role in fatty acid metabolism within cyanobacterial species such as Anabaena cylindrica .

- Beta-Oxidation : The compound undergoes beta-oxidative degradation, resulting in the production of acetyl-CoA, which is crucial for various biosynthetic pathways .

Case Studies

- Cyanobacterial Cultures : In a study involving Anabaena cylindrica, this compound was supplemented over a 60-day culture period. The results showed persistent labeling of lipids, demonstrating its effective incorporation into biological systems .

- E. coli Extracts : In contrast to cyanobacteria, E. coli exhibited lower levels of incorporation of deuterated fatty acids when supplemented with this compound, highlighting species-specific metabolic pathways .

Effects on Health

This compound's biological activity extends to potential health implications:

- Metabolic Regulation : Research suggests that SCFAs, including hexanoate derivatives, may play roles in regulating metabolic processes and influencing gut microbiota composition .

- Therapeutic Potential : The compound's ability to modulate fatty acid metabolism presents opportunities for therapeutic applications in metabolic disorders.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Organism | Key Findings |

|---|---|---|

| Lipid Labeling | Anabaena cylindrica | Significant incorporation into phospholipids |

| Metabolic Pathway Analysis | E. coli | Lower incorporation levels compared to cyanobacteria |

| Health Implications | Various | Potential role in metabolic regulation and gut health |

Scientific Research Applications

Analytical Chemistry

Internal Standards in Mass Spectrometry

Sodium hexanoate-D11 serves as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for precise quantification of similar compounds by providing a distinct mass signature that can be easily differentiated from non-deuterated counterparts.

| Application | Description |

|---|---|

| Gas Chromatography | Used to improve the accuracy of quantitative analysis of volatile compounds. |

| Mass Spectrometry | Enhances the identification and quantification of metabolites in complex mixtures. |

Biological Studies

Tracing Metabolic Pathways

This compound is instrumental in tracing metabolic pathways due to its ability to incorporate into biological systems. Studies have shown that when supplemented to cultures of cyanobacteria, it leads to significant incorporation into phospholipid structures, allowing researchers to track metabolic processes.

Case Study: Cyanobacterial Supplementation

In a study involving cyanobacteria, this compound was supplemented at varying concentrations. The results indicated that higher concentrations led to increased labeling of lipid species, demonstrating its utility in understanding lipid metabolism.

| Experiment | Concentration (mM) | Incorporation (%) |

|---|---|---|

| Supplementation with Sodium D11 | 0.1 | 0.1 |

| Optimized conditions | 0.5 | 9 |

Pharmaceutical Research

Drug Metabolism Studies

In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. Its isotopic labeling helps in understanding how drugs are processed in biological systems, which is crucial for drug development.

Example: Metabolic Pathway Analysis

A study assessing the metabolism of a new drug candidate utilized this compound to trace the conversion pathways within liver microsomes. The incorporation of deuterium into metabolic products provided insights into the metabolic stability and potential interactions of the drug.

Industrial Applications

Flavor and Fragrance Industry

This compound is also applied in the flavor and fragrance industry for studying the behavior of esters in formulations. Its unique isotopic signature allows for the tracking of flavor compounds during processing and storage.

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-PRPJRVKYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.